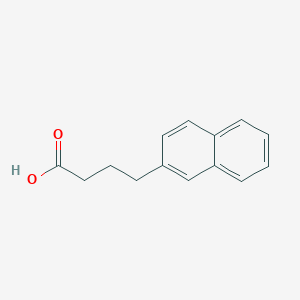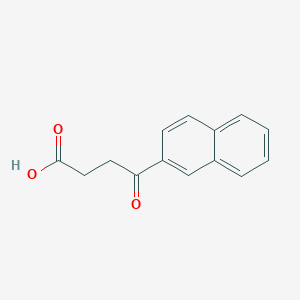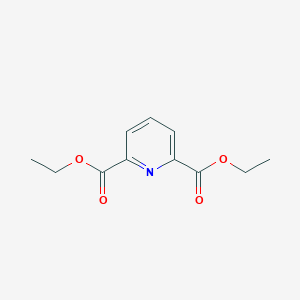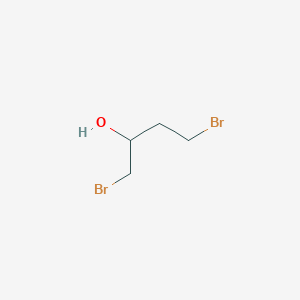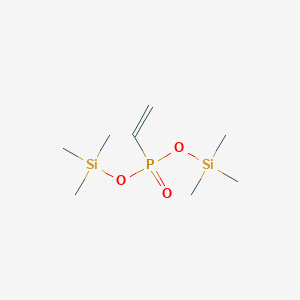
Bis(trimethylsilyl) vinylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) vinylphosphonate (BTMSP) is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.39 g/mol. BTMSP is widely used in the field of organic chemistry due to its ability to act as a versatile reagent for the synthesis of various organic compounds.
作用機序
Bis(trimethylsilyl) vinylphosphonate acts as a nucleophile in various chemical reactions due to the presence of a vinyl group and a phosphonate group. The vinyl group can undergo addition reactions with various electrophiles, while the phosphonate group can undergo substitution reactions with various nucleophiles.
Biochemical and Physiological Effects
Bis(trimethylsilyl) vinylphosphonate does not have any known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
実験室実験の利点と制限
Bis(trimethylsilyl) vinylphosphonate has several advantages for laboratory experiments, including:
1. Versatility: Bis(trimethylsilyl) vinylphosphonate can be used as a reagent for the synthesis of various organic compounds, making it a versatile tool for organic chemists.
2. Stability: Bis(trimethylsilyl) vinylphosphonate is a stable compound that can be stored for long periods without degradation.
3. Solubility: Bis(trimethylsilyl) vinylphosphonate is soluble in various organic solvents, making it easy to handle and use in laboratory experiments.
However, Bis(trimethylsilyl) vinylphosphonate also has some limitations for laboratory experiments, including:
1. Toxicity: Bis(trimethylsilyl) vinylphosphonate can be toxic if ingested or inhaled, and proper safety precautions must be taken when handling it.
2. Reactivity: Bis(trimethylsilyl) vinylphosphonate is a reactive compound that can react with various chemicals, and care must be taken to avoid unwanted reactions.
3. Cost: Bis(trimethylsilyl) vinylphosphonate can be expensive, and its cost may limit its use in some laboratory experiments.
将来の方向性
There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including:
1. Development of new synthetic methods: Researchers can explore new synthetic methods for the production of Bis(trimethylsilyl) vinylphosphonate and its derivatives.
2. Applications in catalysis: Bis(trimethylsilyl) vinylphosphonate can be used as a catalyst for various chemical reactions, and researchers can explore its potential in catalysis.
3. Applications in materials science: Bis(trimethylsilyl) vinylphosphonate can be used as a surface modifier for various materials, and researchers can explore its potential in materials science.
4. Applications in drug discovery: Bis(trimethylsilyl) vinylphosphonate and its derivatives can be used in drug discovery research, and researchers can explore their potential as drug candidates.
Conclusion
In conclusion, Bis(trimethylsilyl) vinylphosphonate is a versatile compound that is widely used in various scientific research applications. Its ability to act as a versatile reagent for the synthesis of various organic compounds makes it a valuable tool for organic chemists. However, its toxicity and reactivity must be taken into consideration when handling it in laboratory experiments. There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including the development of new synthetic methods, applications in catalysis and materials science, and applications in drug discovery.
合成法
The synthesis of Bis(trimethylsilyl) vinylphosphonate involves the reaction of trimethylsilyl acetylene with phosphorus trichloride in the presence of a catalyst such as triethylamine. The reaction results in the formation of Bis(trimethylsilyl) vinylphosphonate, which can be purified by distillation or chromatography.
科学的研究の応用
Bis(trimethylsilyl) vinylphosphonate is used in various scientific research applications, including:
1. Synthesis of organic compounds: Bis(trimethylsilyl) vinylphosphonate is used as a versatile reagent for the synthesis of various organic compounds, including alkenes, alkynes, and phosphonates.
2. Polymerization: Bis(trimethylsilyl) vinylphosphonate is used as a monomer for the synthesis of various polymers, including poly(ethylene-co-vinylphosphonate) and poly(ethylene-co-vinylphosphonic acid).
3. Surface modification: Bis(trimethylsilyl) vinylphosphonate is used as a surface modifier for various materials, including glass, silicon, and gold.
特性
CAS番号 |
18291-41-3 |
|---|---|
製品名 |
Bis(trimethylsilyl) vinylphosphonate |
分子式 |
C8H21O3PSi2 |
分子量 |
252.39 g/mol |
IUPAC名 |
[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3 |
InChIキー |
UFVFKJLDKPZOHD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
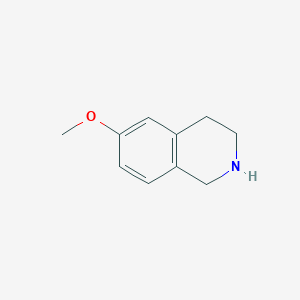
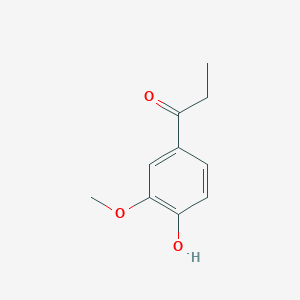
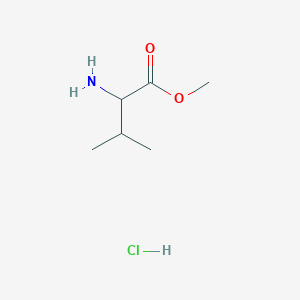

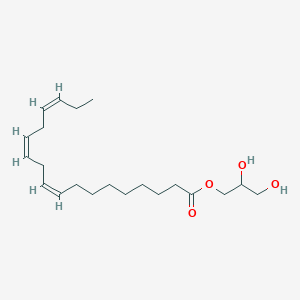

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)

